molecular formula C7H7BrN2O B1376479 5-Bromo-4-methylpyridine-2-carboxamide CAS No. 1809158-16-4

5-Bromo-4-methylpyridine-2-carboxamide

Cat. No. B1376479
CAS RN: 1809158-16-4
M. Wt: 215.05 g/mol
InChI Key: HSQUFMXVDXGKGM-UHFFFAOYSA-N
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Description

“5-Bromo-4-methylpyridine-2-carboxamide” is a chemical compound with the CAS Number: 1809158-16-4 . It has a molecular weight of 215.05 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-4-methylpicolinamide . The InChI code for this compound is 1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 215.05 . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

  • Palladium-Catalysed Aminocarbonylation : Takács et al. (2012) explored the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which demonstrated significant reactivity, resulting in 4,5-dicarboxamides using primary amines. This process shows the compound's potential in organic synthesis, particularly in the formation of carboxamide derivatives (Takács et al., 2012).

  • Efficient Synthesis of Pyridine Derivatives : Hirokawa et al. (2000) described an efficient synthesis process for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine and serotonin receptors antagonists. This underlines the compound's role in synthesizing biologically active molecules (Hirokawa et al., 2000).

  • Optimization in Synthesis Processes : Fray et al. (2010) discussed the optimization of the synthesis of N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, a Nav1.8 sodium channel modulator. This study highlights the role of 5-Bromo-4-methylpyridine-2-carboxamide in enhancing the efficiency of chemical syntheses in pharmaceutical applications (Fray et al., 2010).

  • Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) explored the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives, demonstrating the compound’s potential in creating new materials with possible applications in liquid crystals and biological activities (Ahmad et al., 2017).

  • Crystal Structure Analysis : Anuradha et al. (2014) synthesized and characterized the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, derived from 5-bromoindazole-3-carboxylic acid methylester. This research provides insights into the structural aspects of related compounds (Anuradha et al., 2014).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

This compound is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

It is known that the compound should be stored away from fire sources and high temperatures to prevent fire or explosion .

properties

IUPAC Name

5-bromo-4-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-2-6(7(9)11)10-3-5(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQUFMXVDXGKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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